molecular formula C30H50O2 B1150813 Dipterocarpol CAS No. 471-69-2

Dipterocarpol

Cat. No.: B1150813
CAS No.: 471-69-2
M. Wt: 442.7 g/mol
InChI Key:
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Safety and Hazards

Dipterocarpol is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

Dipterocarpol and its derivatives have shown potential as anti-diabetic inhibitors . The experimental results encourage next stages for the development of anti-diabetic drugs . Additionally, this compound in oleoresin of Dipterocarpus alatus has been attributed to cytotoxicity and apoptosis-inducing effect, suggesting potential for anticancer agents .

Biochemical Analysis

Biochemical Properties

Dipterocarpol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit P-glycoprotein, a protein involved in drug resistance in cancer cells . Additionally, it interacts with enzymes involved in the synthesis of secondary metabolites, such as saponins and tannins . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . For example, this compound has been shown to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Additionally, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound inhibits the activity of certain kinases involved in cell signaling pathways, thereby modulating gene expression and cellular responses . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects . These findings highlight the importance of optimizing the dosage of this compound for safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of secondary metabolites such as saponins and tannins . It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing the overall metabolic flux . For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of saponins, leading to changes in metabolite levels . These interactions highlight the complex role of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its biological activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Chemical Reactions Analysis

Types of Reactions

Dipterocarpol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, triethylamine, and ozone. Reaction conditions often involve solvents like ethanol and dichloromethane, with reaction times varying from a few hours to several days .

Major Products Formed

Major products formed from these reactions include oxime esters, lactones, and various other derivatives with modified functional groups .

Comparison with Similar Compounds

Dipterocarpol is unique among dammarane-type triterpenoids due to its specific functional groups and biological activities. Similar compounds include:

Properties

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJICGAVMYWKCMW-GWJXCKMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963743
Record name 20-Hydroxydammar-24-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-69-2
Record name Dipterocarpol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxydammar-24-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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